molecular formula C4H5ClN4 B016297 4-Chloro-2,6-diaminopyrimidine CAS No. 156-83-2

4-Chloro-2,6-diaminopyrimidine

Cat. No.: B016297
CAS No.: 156-83-2
M. Wt: 144.56 g/mol
InChI Key: QJIUMVUZDYPQRT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4-Chloro-2,6-diaminopyrimidine is the dihydrofolate reductase (DHFR) enzyme in Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the folate metabolic pathway, which leads to the synthesis of purines, pyrimidines, and other proteins .

Mode of Action

This compound interacts with its target, the DHFR enzyme, by inhibiting its function . This inhibition disrupts the folate metabolic pathway, preventing the synthesis of essential biomolecules and leading to the death of the bacteria .

Biochemical Pathways

The compound affects the folate metabolic pathway . By inhibiting the DHFR enzyme, it disrupts the reduction of dihydrofolate to tetrahydrofolate, a crucial step in this pathway . This disruption prevents the synthesis of purines and pyrimidines, which are essential for DNA replication and protein synthesis .

Pharmacokinetics

It is known to be a weak base with a pka value of 63 . This suggests that it may have different absorption, distribution, metabolism, and excretion (ADME) properties depending on the pH of the environment .

Result of Action

The inhibition of the DHFR enzyme by this compound leads to the disruption of the folate metabolic pathway . This disruption prevents the synthesis of purines and pyrimidines, leading to the death of the bacteria .

Action Environment

This compound is stable under acidic conditions but may decompose in alkaline conditions . It is sensitive to light and heat and can undergo disproportionation reactions in the presence of moisture . These environmental factors can influence the compound’s action, efficacy, and stability .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,6-diaminopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Amino-4,6-dichloropyrimidine
  • 2,4,6-Trichloropyrimidine
  • 2,4-Diaminopyrimidine
  • 2,6-Diaminopyridine
  • 2-Chloropyrazine

Comparison: 4-Chloro-2,6-diaminopyrimidine is unique due to its specific substitution pattern and reactivity. Compared to other similar compounds, it exhibits distinct chemical properties and reactivity, making it valuable for specific applications in chemistry and industry .

Properties

IUPAC Name

6-chloropyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-2-1-3(6)9-4(7)8-2/h1H,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIUMVUZDYPQRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166022
Record name 4-Chloro-2,6-diaminopyrimidine
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Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156-83-2
Record name 2,4-Diamino-6-chloropyrimidine
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Record name 2,4-Diamino-6-chloropyrimidine
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Record name 156-83-2
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Record name 4-Chloro-2,6-diaminopyrimidine
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Record name 4-chloro-2,6-diaminopyrimidine
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Record name 2,4-DIAMINO-6-CHLOROPYRIMIDINE
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Synthesis routes and methods

Procedure details

To 500 mL of freshly distilled POCl3 at a temperature of 80°-90° C. is added 100 g of 2,4-diamino-6-oxo-dihydropyrimidine (Aldrich, Milwaukee, Wis., USA). The mixture is distilled under reflux until, after approximately 2 hours, the mixture has completely dissolved. The residual POCl3 is suctioned off using vacuum and the remaining syrup is dripped slowly onto ice. The highly acidic solution is carefully neutralized by cooling it using concentrated sodium aluminate solution, and in the final stage with solid sodium carbonate. When completed the total volume of solution is approximately 1800 mL. Upon cooling a yellowish precipitate is separated out which is suctioned off and dried in a vacuum desiccator. The end product which contains mostly non-organic salts is boiled three times, each time with 1 liter of acetone to which active charcoal is added. The extracts are cooled and the resulting clear precipitate is collected. Evaporation of the filtrates yields an additional fraction.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4-diamino-6-oxo-dihydropyrimidine
Quantity
100 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-chloro-2,6-diaminopyrimidine interact with the s-triazine hydrolase enzyme from Rhodococcus corallinus NRRL B-15444R?

A1: The research paper primarily focuses on the s-triazine hydrolase enzyme from Rhodococcus corallinus NRRL B-15444R, which can dechlorinate s-triazine compounds like deethylsimazine and deethylatrazine. [] Interestingly, this enzyme also demonstrates the ability to deaminate this compound (CAAP), alongside other related compounds like melamine and 2,4,6-triaminopyrimidine. [] While the exact mechanism of deamination is not elaborated upon in this specific study, the finding suggests that this compound can function as a substrate for this enzyme. This interaction highlights the enzyme's broader substrate specificity beyond s-triazine compounds. Further research on the kinetics and mechanism of this interaction could provide valuable insights into the enzyme's catalytic activity and its potential for bioremediation of various pollutants.

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